3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid

PDE3 inhibition cAMP/cGMP hydrolysis pyrido[2,3-d]pyrimidin-4(3H)-one

3‑(3‑Ethyl‑4‑oxo‑3,4‑dihydropyrido[2,3‑d]pyrimidin‑2‑yl)propanoic acid (CAS 1707394‑38‑4, C₁₂H₁₃N₃O₃, MW 247.25 g/mol, commercially supplied at ≥95 % purity [REFS‑1]) belongs to the pyrido[2,3‑d]pyrimidin‑4(3H)‑one class, a scaffold that has been independently validated as an inhibitor scaffold for phosphodiesterase 3 (PDE3) and cyclin‑dependent kinases [REFS‑2]. The N3‑ethyl substitution and C2‑propanoic acid side chain differentiate this compound from earlier generation pyrido[2,3‑d]pyrimidine cores, providing a distinct physicochemical profile that can be exploited in lead‑optimisation campaigns targeting PDE3‑dependent or kinase‑mediated pathways.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
Cat. No. B11796226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCCN1C(=NC2=C(C1=O)C=CC=N2)CCC(=O)O
InChIInChI=1S/C12H13N3O3/c1-2-15-9(5-6-10(16)17)14-11-8(12(15)18)4-3-7-13-11/h3-4,7H,2,5-6H2,1H3,(H,16,17)
InChIKeyXWWHJXQMYCREHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid – Procurement-Ready Pyrido[2,3‑d]pyrimidine Building Block for PDE3‑Targeted and Kinase‑Focused Discovery


3‑(3‑Ethyl‑4‑oxo‑3,4‑dihydropyrido[2,3‑d]pyrimidin‑2‑yl)propanoic acid (CAS 1707394‑38‑4, C₁₂H₁₃N₃O₃, MW 247.25 g/mol, commercially supplied at ≥95 % purity [REFS‑1]) belongs to the pyrido[2,3‑d]pyrimidin‑4(3H)‑one class, a scaffold that has been independently validated as an inhibitor scaffold for phosphodiesterase 3 (PDE3) and cyclin‑dependent kinases [REFS‑2]. The N3‑ethyl substitution and C2‑propanoic acid side chain differentiate this compound from earlier generation pyrido[2,3‑d]pyrimidine cores, providing a distinct physicochemical profile that can be exploited in lead‑optimisation campaigns targeting PDE3‑dependent or kinase‑mediated pathways.

Why Generic Pyrido[2,3‑d]pyrimidine Analogs Cannot Substitute for 3‑(3‑Ethyl‑4‑oxo‑3,4‑dihydropyrido[2,3‑d]pyrimidin‑2‑yl)propanoic Acid in PDE3 or Kinase SAR Programs


The pyrido[2,3‑d]pyrimidin‑4(3H)‑one core is a validated pharmacophore for PDE3 inhibition, but subtle substitution patterns profoundly alter target engagement. Literature evidence demonstrates that N3‑alkyl chain length, the presence of a C2‑carboxylic acid handle, and the oxidation state at C4 collectively govern both enzyme inhibitory potency and substrate selectivity (cAMP vs cGMP) [REFS‑1]. Substituting the N3‑ethyl group with a methyl or hydrogen, or replacing the propanoic acid moiety with an ethyl ester, yields analogs that differ in lipophilicity, hydrogen‑bonding capacity, and metabolic stability – parameters that directly impact in‑vitro IC₅₀ values and pharmacokinetic behaviour. Consequently, generic pyrido[2,3‑d]pyrimidine cores cannot be assumed to recapitulate the biological profile of this specific compound, making its individual procurement essential for reproducible SAR exploration.

Quantitative Differentiation Evidence for 3‑(3‑Ethyl‑4‑oxo‑3,4‑dihydropyrido[2,3‑d]pyrimidin‑2‑yl)propanoic Acid Against Closest Structural Analogs


PDE3 Inhibitory Scaffold Validation: Pyrido[2,3‑d]pyrimidin‑4(3H)‑one Core Confers Dual cAMP/cGMP Inhibitory Activity

A 2013 study by Ashraf Hassan Abadi et al. established that pyrido[2,3‑d]pyrimidin‑4(3H)‑one derivatives are active PDE3 inhibitors capable of inhibiting both cAMP and cGMP hydrolysis, in contrast to the corresponding 4‑amine analogs that show cGMP‑selective inhibition [REFS‑1]. Although the exact IC₅₀ of the target compound was not reported in that study, the scaffold class itself – which includes 3‑(3‑ethyl‑4‑oxo‑3,4‑dihydropyrido[2,3‑d]pyrimidin‑2‑yl)propanoic acid – has demonstrated dual‑substrate PDE3 inhibition. The dual cAMP/cGMP inhibitory profile is therapeutically relevant because it may mitigate tachycardia risk compared to cAMP‑selective PDE3 inhibitors such as milrinone [REFS‑1].

PDE3 inhibition cAMP/cGMP hydrolysis pyrido[2,3-d]pyrimidin-4(3H)-one

N3‑Ethyl versus N3‑Unsubstituted Analog: Enhanced Lipophilicity and Predicted Membrane Permeability

The N3‑ethyl substituent distinguishes 3‑(3‑ethyl‑4‑oxo‑3,4‑dihydropyrido[2,3‑d]pyrimidin‑2‑yl)propanoic acid from its N3‑unsubstituted analog 3‑(4‑oxo‑3,4‑dihydropyrido[2,3‑d]pyrimidin‑2‑yl)propanoic acid (CAS 1507362‑27‑7) [REFS‑1]. The ethyl group increases calculated log P (cLog P) by approximately 0.6–0.8 log units relative to the N3‑H analog, pushing the compound into the optimal lipophilicity range (cLog P ≈ 1.5–2.5) for passive membrane permeability while retaining Rule‑of‑5 compliance [REFS‑2]. This intermediate lipophilicity is desirable for oral bioavailability and contrasts with the lower lipophilicity of the N3‑unsubstituted analog, which may limit cell penetration.

Lipophilicity N3-alkyl substitution membrane permeability

Carboxylic Acid Handle: Salt Formation and Conjugation Capacity versus Ethyl Ester Analog

Unlike the ethyl ester analog ethyl 4‑oxo‑3,4‑dihydropyrido[2,3‑d]pyrimidine‑2‑carboxylate (C10H9N3O3, MW 219.20) [REFS‑1], the target compound bears a free carboxylic acid group. This functionality enables direct salt formation (e.g., sodium, potassium, or amine salts) to improve aqueous solubility and dissolution rate, as well as straightforward conjugation to amines, alcohols, or biomolecules via amide or ester linkages without prior deprotection [REFS‑2]. The ethyl ester analog requires an additional hydrolysis step to expose the carboxylic acid for downstream chemistry, adding synthetic complexity and potentially introducing impurities.

Carboxylic acid salt formation prodrug conjugation

Commercial Availability at ≥95 % Purity with Full ISO‑Certified Quality Control

3‑(3‑Ethyl‑4‑oxo‑3,4‑dihydropyrido[2,3‑d]pyrimidin‑2‑yl)propanoic acid is stocked by reputable vendors at ≥95 % purity (AKSci) or ≥98 % purity (MolCore, ISO‑certified) [REFS‑1][REFS‑2]. In contrast, many closely related pyrido[2,3‑d]pyrimidine analogs are only available on a custom‑synthesis basis or at lower purity grades, increasing lead times and introducing batch‑to‑batch variability. The guaranteed high purity and ISO‑certified quality control reduce the need for in‑house repurification and accelerate hit‑to‑lead timelines.

Commercial purity ISO certification quality control

N3‑Ethyl vs N3‑Methyl Analog: Differential Steric Bulk and Predicted Metabolic Stability

The N3‑methyl analog 3‑(3‑methyl‑4‑oxo‑3,4‑dihydropyrido[2,3‑d]pyrimidin‑2‑yl)propanoic acid (CAS 1713639‑30‑5, C11H11N3O3, MW 233.22) [REFS‑1] differs from the target N3‑ethyl compound by one methylene unit. The ethyl group introduces slightly greater steric bulk adjacent to the C4 carbonyl, which can influence the conformation of the pyrimidinone ring and potentially reduce N‑dealkylation by cytochrome P450 enzymes [REFS‑2]. This subtle increase in steric hindrance may translate into improved in‑vitro metabolic stability, though quantitative comparative microsomal stability data for this specific pair are not yet publicly available.

N3-alkyl substitution steric effect metabolic stability

Optimal Application Scenarios for 3‑(3‑Ethyl‑4‑oxo‑3,4‑dihydropyrido[2,3‑d]pyrimidin‑2‑yl)propanoic Acid Based on Quantitative Differentiation Evidence


PDE3‑Targeted Lead Discovery for Cardiovascular and Oncology Indications

The validated pyrido[2,3‑d]pyrimidin‑4(3H)‑one scaffold enables dual cAMP/cGMP PDE3 inhibition, a profile associated with reduced tachycardia risk compared to cAMP‑selective PDE3 inhibitors such as milrinone [REFS‑1]. Researchers can use this compound as a starting scaffold to generate SAR libraries, quantifying PDE3 IC₅₀ values and substrate selectivity ratios (cAMP/cGMP) to identify leads for heart failure or cancer cachexia.

Kinase Inhibitor Fragment‑Based and Scaffold‑Hopping Programs

The pyrido[2,3‑d]pyrimidine core is a recognized kinase inhibitor scaffold. The free carboxylic acid handle permits rapid conjugation to diverse amine‑containing fragments or linkers for PROTAC design [REFS‑2], while the N3‑ethyl substituent provides a lipophilicity advantage over N3‑H or N3‑methyl analogs for cell permeability [REFS‑3]. Quantitative cellular target engagement assays (e.g., NanoBRET) can directly compare the N3‑ethyl compound with its N3‑methyl and N3‑unsubstituted analogs.

Chemical Biology Tool Compound Development via Carboxylic Acid Bioconjugation

The free propanoic acid moiety enables one‑step conjugation to amine‑functionalized fluorophores, biotin, or solid supports without deprotection, bypassing the ester hydrolysis step required for the ethyl ester analog [REFS‑4]. This streamlines the synthesis of chemical probes for target identification (e.g., photoaffinity labeling) or pull‑down assays, reducing synthesis time and improving conjugate yield.

High‑Throughput Screening Library Expansion with Defined Physicochemical Properties

The compound’s favorable Rule‑of‑5 compliance (MW 247.25, cLog P ≈ 1.5–2.5, 3 HBA, 1 HBD) [REFS‑5] and guaranteed ≥95 % purity from ISO‑certified vendors [REFS‑6] make it a high‑confidence addition to diversity‑oriented screening libraries. Its intermediate lipophilicity and carboxylic acid handle differentiate it from both more lipophilic fused‑ring analogs and more polar unsubstituted cores, filling a specific property space gap in commercial screening collections.

Quote Request

Request a Quote for 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.